Cas no 2248175-76-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate
- EN300-6526534
- 2248175-76-8
-
- Inchi: 1S/C17H19NO5/c1-17(2,3)22-11-8-10(9-11)16(21)23-18-14(19)12-6-4-5-7-13(12)15(18)20/h4-7,10-11H,8-9H2,1-3H3
- InChI Key: FNYGAMXBIBZFEK-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C1CC(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C1
Computed Properties
- Exact Mass: 317.12632271g/mol
- Monoisotopic Mass: 317.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 72.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6526534-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate |
2248175-76-8 | 0.05g |
$732.0 | 2023-05-31 | ||
| Enamine | EN300-6526534-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate |
2248175-76-8 | 0.1g |
$767.0 | 2023-05-31 | ||
| Enamine | EN300-6526534-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate |
2248175-76-8 | 0.25g |
$801.0 | 2023-05-31 | ||
| Enamine | EN300-6526534-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate |
2248175-76-8 | 0.5g |
$836.0 | 2023-05-31 | ||
| Enamine | EN300-6526534-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate |
2248175-76-8 | 1g |
$871.0 | 2023-05-31 | ||
| Enamine | EN300-6526534-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate |
2248175-76-8 | 2.5g |
$1707.0 | 2023-05-31 | ||
| Enamine | EN300-6526534-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate |
2248175-76-8 | 5g |
$2525.0 | 2023-05-31 | ||
| Enamine | EN300-6526534-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate |
2248175-76-8 | 10g |
$3746.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate
Comprehensive Guide to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate (CAS No. 2248175-76-8)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate (CAS No. 2248175-76-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name, features a unique cyclobutane core modified with a tert-butoxy group and an isoindole-1,3-dione moiety. Its structural complexity makes it a valuable intermediate in drug discovery and fine chemical synthesis.
The compound's CAS No. 2248175-76-8 is frequently searched by researchers and industry professionals due to its potential applications in medicinal chemistry. Recent trends in AI-driven drug discovery and green chemistry have further amplified interest in such advanced intermediates. The tert-butoxy group in particular is known for its role in protecting sensitive functional groups during synthetic processes, making this compound a versatile tool in organic synthesis.
From a chemical perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate exhibits several interesting properties. The cyclobutane ring introduces significant ring strain, which can be exploited in various chemical transformations. Meanwhile, the isoindole-1,3-dione portion contributes to the compound's potential biological activity, as similar structures are found in many pharmacologically active molecules.
In pharmaceutical applications, compounds containing the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety have shown promise in various therapeutic areas. Researchers investigating protein-protein interaction inhibitors or allosteric modulators often explore such structures due to their ability to mimic peptide bonds while offering improved metabolic stability. The tert-butoxy protected cyclobutane in this molecule provides additional synthetic handles for further derivatization.
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate typically involves multi-step organic transformations. Modern synthetic approaches emphasize atom economy and catalytic methods, aligning with the growing demand for sustainable chemistry practices. The compound's stereochemistry at the 1s,3s positions adds another layer of complexity and value, as enantiopure intermediates are highly sought after in asymmetric synthesis.
Analytical characterization of CAS No. 2248175-76-8 requires advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural integrity and purity, which are critical parameters for research and industrial applications. The growing availability of computational chemistry tools has also facilitated the study of this molecule's conformational preferences and reactivity patterns.
From a commercial perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate serves as a high-value building block in the fine chemicals market. Suppliers catering to the contract research organization (CRO) and pharmaceutical outsourcing sectors often list this compound in their catalogs. The current market trend shows increasing demand for such specialized intermediates as drug discovery pipelines become more sophisticated.
Storage and handling of CAS No. 2248175-76-8 follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper chemical safety measures should always be observed. The compound's stability under various conditions is an active area of investigation, particularly for researchers developing accelerated stability testing methodologies.
Future research directions for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,3s)-3-(tert-butoxy)cyclobutane-1-carboxylate may explore its potential in bioconjugation chemistry or as a scaffold for proteolysis targeting chimeras (PROTACs). The intersection of machine learning in chemical synthesis and high-throughput experimentation could unlock new applications for this versatile molecule. As the pharmaceutical industry continues to embrace fragment-based drug discovery, compounds with such well-defined stereochemistry and functional group diversity will remain in high demand.
For researchers working with CAS No. 2248175-76-8, it's important to consult recent literature for the latest synthetic protocols and applications. The compound's unique combination of cyclobutane geometry, protective group chemistry, and pharmacophore potential makes it a fascinating subject for both academic and industrial research. As chemical databases become more interconnected through semantic web technologies, the discoverability and application potential of such specialized compounds will only increase.
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